molecular formula C11H10O3 B1617480 2-Benzoyl-cyclopropanecarboxylic acid CAS No. 1601-81-6

2-Benzoyl-cyclopropanecarboxylic acid

Cat. No.: B1617480
CAS No.: 1601-81-6
M. Wt: 190.19 g/mol
InChI Key: LKZSGYYDOQYLNR-UHFFFAOYSA-N
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Description

Significance of Cyclopropane (B1198618) Core Structures in Advanced Chemical Synthesis

Cyclopropane rings, three-membered carbocycles, are fundamental structural motifs in a multitude of natural products, pharmaceuticals, and agrochemicals. organicchemistrydata.org Their significance in organic synthesis is immense, providing a powerful tool for the creation of complex molecular structures. lookchem.com The high ring strain of the cyclopropane core makes these compounds susceptible to regio- and stereocontrolled ring-opening reactions, offering a versatile pathway to more elaborate organic frameworks. researchgate.net This reactivity allows cyclopropanes to serve as valuable building blocks in the synthesis of diverse and biologically active compounds. researchgate.netpsu.edu

The introduction of a cyclopropane moiety can dramatically alter the chemical and biological properties of a molecule. In medicinal chemistry, the cyclopropane ring is often used as a rigid scaffold or as a bioisostere for other chemical groups, influencing the conformation and binding affinity of a drug candidate. Consequently, cyclopropanation reactions, which form these three-membered rings, are crucial transformations in the synthesis of pharmaceuticals, including antibiotics and antivirals, as well as natural products like terpenes and alkaloids. lookchem.com

Overview of Cyclopropanecarboxylic Acid Derivatives: Structural and Synthetic Relevance

Cyclopropanecarboxylic acid and its derivatives are a particularly important class of cyclopropane-containing compounds. nih.gov They serve as key intermediates in the synthesis of a wide range of commercially significant molecules, including pharmaceuticals and pesticides. nih.gov The presence of the carboxylic acid group provides a handle for further chemical transformations, such as the formation of esters, amides, and acid chlorides. nih.govtargetmol.com

Numerous synthetic methods have been developed for the preparation of cyclopropanecarboxylic acids. These include the hydrolysis of cyclopropyl (B3062369) cyanides and the oxidation of cyclopropyl methyl ketones. uobasrah.edu.iq A common modern approach involves the malonic ester synthesis, which allows for the construction of the cyclopropane ring and the carboxylic acid functionality in a controlled manner. google.com The versatility of cyclopropanecarboxylic acid derivatives makes them valuable building blocks for creating complex molecular targets. For instance, they are precursors to various bioactive molecules, including potential antidepressants. orgsyn.orgresearchgate.net Their ability to undergo a variety of chemical reactions, including stereoselective transformations, underscores their structural and synthetic relevance in contemporary organic chemistry. google.comorganic-chemistry.org

Specific Context of 2-Benzoyl-cyclopropanecarboxylic Acid within Cyclopropane Chemistry

Within the diverse family of cyclopropanecarboxylic acids, this compound stands out as a key synthetic intermediate, particularly as a precursor to γ-keto acids and their corresponding cyclic esters, γ-lactones. The synthesis of this compound can be achieved through the decarboxylation of a precursor, 2-benzoyl-cyclopropane-1,1-dicarboxylic acid. lookchem.com

The primary research interest in this compound lies in its utility in forming other functionalized molecules. Under acidic conditions, it is known to undergo a rearrangement reaction. This transformation involves the opening of the strained cyclopropane ring to form a γ-lactone, specifically (+/-)-5-(phenylcarbonyl)dihydrofuran-2(3H)-one. lookchem.comarkat-usa.org This reaction highlights the role of the cyclopropane ring as a latent functional group, which can be unmasked to generate different molecular scaffolds. The ability of this compound to serve as a precursor to γ-keto acids and γ-lactones makes it a valuable tool for synthetic chemists, as these motifs are present in many biologically active compounds and natural products. google.comrsc.org

Chemical Compound Data

Below are tables detailing the properties of this compound and its direct precursor.

Table 1: Properties of this compound

PropertyValue
IUPAC Name2-benzoylcyclopropanecarboxylic acid
CAS Number22811-70-7
Molecular FormulaC₁₁H₁₀O₃
Molecular Weight190.2 g/mol
Physical FormWhite Solid

Data sourced from uobasrah.edu.iq

Table 2: Properties of 2-benzoyl-cyclopropane-1,1-dicarboxylic acid

PropertyValue
IUPAC Name2-benzoylcyclopropane-1,1-dicarboxylic acid
CAS Number6366-29-6
Molecular FormulaC₁₂H₁₀O₅
Molecular Weight234.208 g/mol

Data sourced from lookchem.com

Properties

IUPAC Name

2-benzoylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10(7-4-2-1-3-5-7)8-6-9(8)11(13)14/h1-5,8-9H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZSGYYDOQYLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304727
Record name 2-Benzoylcyclopropane-1-carboxylic acid
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Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1601-81-6
Record name NSC167088
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzoylcyclopropane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Benzoyl Cyclopropanecarboxylic Acid and Its Precursors

Established Strategies for Cyclopropanecarboxylic Acid Scaffold Construction

The foundational cyclopropanecarboxylic acid framework can be assembled through several reliable synthetic routes. These methods, while not always directly yielding the 2-benzoyl derivative, establish the core chemical principles for forming the three-membered ring that are adaptable for more complex targets.

Malonic Ester Synthesis Approaches for Cyclopropane (B1198618) Formation

The malonic ester synthesis is a versatile and classic method for forming carbon-carbon bonds, which can be adapted for the creation of a cyclopropane ring. wikipedia.orgyoutube.com The general strategy involves the reaction of a malonate ester, such as diethyl malonate, with a dihalide. wikipedia.org

The process begins with the deprotonation of the α-carbon of diethyl malonate using a base, typically sodium ethoxide, to form a nucleophilic enolate. youtube.com This enolate then undergoes nucleophilic substitution with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909). An intramolecular SN2 reaction follows, where the enolate displaces the second halide, closing the three-membered ring. The resulting cyclopropane-1,1-dicarboxylate is then subjected to hydrolysis (saponification) using an acid or base, followed by heating. youtube.com This final step induces decarboxylation, removing one of the ester groups to yield the target cyclopropanecarboxylic acid. youtube.com

To adapt this for the synthesis of 2-benzoyl-cyclopropanecarboxylic acid, a potential precursor is diethyl benzoylmalonate. This intermediate can be prepared by acylating diethyl malonate with a suitable benzoylating agent, such as a mixed benzoic-carbonic anhydride. orgsyn.org The subsequent cyclization with a 1,2-dihaloethane, followed by selective hydrolysis and decarboxylation, would theoretically lead to the desired product.

Table 1: Key Reactions in Malonic Ester Synthesis for Cyclopropanes

Step Reactants Reagents Product Purpose
Enolate Formation Diethyl malonate Sodium ethoxide Diethyl malonate enolate Creates the nucleophile.
Alkylation Diethyl malonate enolate, 1,2-Dibromoethane - Diethyl 2-(2-bromoethyl)malonate Forms the first C-C bond.
Cyclization Diethyl 2-(2-bromoethyl)malonate Sodium ethoxide Diethyl cyclopropane-1,1-dicarboxylate Closes the three-membered ring.
Hydrolysis Diethyl cyclopropane-1,1-dicarboxylate NaOH, then H₃O⁺ Cyclopropane-1,1-dicarboxylic acid Converts esters to carboxylic acids.

| Decarboxylation | Cyclopropane-1,1-dicarboxylic acid | Heat (Δ) | Cyclopropanecarboxylic acid | Removes one carboxyl group. |

Nitrile Hydrolysis Routes to Cyclopropanecarboxylic Acids

Another fundamental route to cyclopropanecarboxylic acids is through the hydrolysis of a cyclopropyl (B3062369) nitrile precursor. libretexts.org This method is effective and can be performed under either acidic or basic conditions, though the reaction with water alone is impractically slow. libretexts.org

In acidic hydrolysis, the nitrile is typically heated under reflux with a dilute mineral acid like hydrochloric acid. libretexts.orglibretexts.org The reaction proceeds through an amide intermediate to yield the free carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemistrysteps.com The protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating attack by water. youtube.com

Under basic conditions, the nitrile is heated with an aqueous alkali solution, such as sodium hydroxide (B78521). libretexts.orglibretexts.org The strongly nucleophilic hydroxide ion attacks the nitrile carbon directly. chemistrysteps.compressbooks.pub This process initially forms the salt of the carboxylic acid (e.g., sodium cyclopropanecarboxylate) and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified in a separate step. libretexts.org

The classic synthesis of cyclopropanecarboxylic acid itself often utilizes the hydrolysis of cyclopropyl cyanide, which can be formed from γ-chlorobutyronitrile. youtube.com For the synthesis of the title compound, this strategy would presuppose the availability of 2-benzoyl-cyclopropanecarbonitrile as the starting material.

Oxidation of Cyclopropyl Methyl Ketone Precursors

The oxidation of a ketone attached to a cyclopropane ring serves as a viable pathway to the corresponding carboxylic acid. A well-documented example is the oxidation of cyclopropyl methyl ketone with sodium hypobromite (B1234621) to prepare cyclopropanecarboxylic acid. organic-chemistry.org This transformation is an example of the haloform reaction.

This strategy could be conceptually applied to a precursor like cyclopropyl phenyl ketone (benzoylcyclopropane). The oxidation of the carbonyl group, potentially through methods like the haloform reaction if applicable or other oxidative cleavage techniques, would convert the benzoyl group's ketone into a carboxylic acid function directly attached to the cyclopropane ring. However, the stability of the cyclopropane ring and the benzoyl group to various oxidizing agents must be carefully considered. The oxidation of benzylic positions is a common transformation, but selective oxidation of the ketone attached to the cyclopropane ring without affecting other parts of the molecule is crucial. scispace.com

Advanced and Stereoselective Synthesis of this compound and its Ester Derivatives

Modern synthetic chemistry offers more sophisticated methods that provide greater control over the molecular structure, particularly stereochemistry. These advanced techniques are crucial for preparing specific isomers of this compound and its derivatives.

Preparation via Functionalized Cyclopropylmagnesium Reagents: Direct Application to Benzoyl Substitution

A highly effective and direct method for synthesizing esters of this compound involves the use of functionalized cyclopropylmagnesium reagents. youtube.com This organometallic approach allows for the precise introduction of the benzoyl group onto a pre-formed cyclopropane ring.

The synthesis begins with a halogenated cyclopropanecarboxylic acid ester, such as cis-2-iodo-cyclopropanecarboxylic acid ethyl ester. This precursor undergoes a halogen-magnesium exchange reaction when treated with a Grignard reagent like isopropylmagnesium chloride (iPrMgCl), typically complexed with lithium chloride (LiCl) to enhance reactivity. This exchange generates a reactive cyclopropylmagnesium reagent. youtube.com

This newly formed organometallic intermediate is then acylated by reacting it with benzoyl chloride in the presence of a copper catalyst, such as CuCN·2LiCl. The reaction proceeds efficiently to yield cis-2-benzoyl-cyclopropanecarboxylic acid ethyl ester. youtube.com A similar procedure starting with the trans-iodo ester precursor yields the corresponding trans product, demonstrating the stereospecificity of this method. youtube.com The final acid can then be obtained by hydrolysis of the ester.

Table 2: Synthesis of Ethyl 2-Benzoyl-cyclopropanecarboxylate via Grignard Reagent

Step Starting Material Reagents Intermediate/Product Yield
Halogen-Mg Exchange cis-2-Iodo-cyclopropanecarboxylic acid ethyl ester iPrMgCl Ethyl cis-2-(chloromagnesio)cyclopropanecarboxylate In situ

| Acylation | Ethyl cis-2-(chloromagnesio)cyclopropanecarboxylate | Benzoyl chloride, CuCN·2LiCl | cis-2-Benzoyl-cyclopropanecarboxylic acid ethyl ester | 73% youtube.com |

Asymmetric Cyclopropanation Approaches for Chiral Induction

Achieving enantioselectivity in the synthesis of this compound requires asymmetric catalysis or the use of chiral auxiliaries. nih.gov Asymmetric cyclopropanation is a powerful strategy for establishing the chiral centers on the cyclopropane ring from achiral starting materials. nih.gov

One prominent approach is the transition-metal-catalyzed reaction of an alkene with a diazo compound. For the synthesis of a 2-benzoyl cyclopropane derivative, a suitable starting material would be a chalcone (B49325) (e.g., benzalacetophenone), which contains the necessary benzoyl group and an alkene moiety. The reaction of the chalcone with a diazoacetate in the presence of a chiral catalyst (e.g., based on copper, rhodium, or cobalt) can generate the cyclopropane ring with high levels of stereocontrol. youtube.com The choice of the chiral ligand coordinated to the metal center is critical for inducing enantioselectivity.

Another strategy involves using a chiral auxiliary. An achiral substrate can be attached to a chiral molecule (the auxiliary) that directs the cyclopropanation reaction to occur from a specific face of the molecule. After the desired stereochemistry is set, the auxiliary is cleaved to reveal the enantiomerically enriched product. nih.gov For instance, an α,β-unsaturated aldehyde can be reacted with a chiral auxiliary to form a chiral substrate, which then undergoes diastereoselective cyclopropanation. A subsequent retro-aldol reaction can release the chiral cyclopropane product. These methods provide a pathway to chiral cyclopropanes, which could then be converted to the target acid.

Stereoselective Control in Cyclopropane Ring Formation and Functionalization

Achieving stereochemical control is a paramount challenge in the synthesis of substituted cyclopropanes. The relative and absolute configuration of substituents on the three-membered ring dictates the molecule's three-dimensional structure and biological activity. Methodologies for stereoselective cyclopropanation can be broadly categorized into substrate-controlled and catalyst-controlled processes.

In substrate-controlled approaches, existing stereocenters or directing groups within the olefinic precursor guide the approaching carbene or carbenoid to a specific face of the double bond. A classic example is the hydroxyl-directed cyclopropanation using the Simmons-Smith reaction. The zinc carbenoid coordinates to a nearby hydroxyl group, ensuring the delivery of the methylene (B1212753) group to the syn-face of the molecule. This strategy has been pivotal in complex natural product synthesis. unl.pt For instance, the diastereoselective cyclopropanation of a macrocyclic (E)-allylic alcohol was a key step in an elegant synthesis of (R)-muscone, proceeding with complete diastereocontrol. unl.pt

Catalyst-controlled reactions represent the forefront of asymmetric cyclopropanation. This involves the use of chiral transition-metal catalysts, most notably those based on rhodium, copper, and palladium, which decompose diazo compounds to generate a transient metal-carbene species. The chiral ligand environment around the metal center orchestrates the enantioselective transfer of the carbene to the olefin. Another significant strategy involves organocatalysis, where chiral organic molecules, such as diphenylprolinol TMS ether, can catalyze cascade reactions to form cyclopropanes with high enantio- and diastereoselectivity. acs.org These reactions can construct multiple stereocenters, including quaternary carbons, in a single step. acs.org

Furthermore, stereoselective functionalization of a pre-existing cyclopropane ring can be achieved. This involves reactions like bromine/magnesium exchange, where the resulting organometallic species can react with electrophiles with high retention of configuration, allowing for the controlled introduction of new substituents. nih.gov

Table 1: Examples of Stereoselective Cyclopropanation Methods

Method TypeCatalyst/ReagentSubstrate TypeKey FeatureRef
Substrate-Directed Diiodomethane, Zn-Cu coupleAllylic AlcoholsHydroxyl group directs syn-addition of the CH₂ group. unl.pt
Catalyst-Directed Rh₂(OAc)₄ with chiral ligandsOlefins + DiazoacetatesChiral catalyst controls enantioselectivity of carbene transfer. researchgate.net
Catalyst-Directed Chiral Diphenylprolinol TMS Etherα,β-Unsaturated AldehydesOrganocatalytic cascade Michael-alkylation forms two C-C bonds and two stereocenters. acs.org
Post-Functionalization i-PrMgCl2,2-Dibromo-1-methyl-cyclopropanecarbonitrileStereoretentive bromine/magnesium exchange to form a configurable organometallic intermediate. nih.gov

Palladium-Catalyzed C-H Activation and Cross-Coupling for Enantioselective Synthesis

A paradigm-shifting approach to the synthesis of functionalized cyclopropanes involves the direct activation of C-H bonds, which circumvents the need for pre-functionalized starting materials. Palladium-catalyzed C-H activation has emerged as a powerful tool for creating C-C bonds with high levels of stereo- and regioselectivity. rsc.org

For the enantioselective synthesis of cis-substituted cyclopropanecarboxylic acids, a notable strategy employs a directing group, such as a carboxylic acid or a related amide, to position a palladium(II) catalyst in proximity to a specific C(sp³)-H bond on the cyclopropane ring. nih.govacs.org Through systematic development, mono-N-protected amino acids have been identified as highly effective chiral ligands for these transformations. nih.gov The [Pd(II)-ligand] complex facilitates the asymmetric cleavage of a prochiral C-H bond.

This activation step generates a chiral palladacycle intermediate, which then undergoes cross-coupling with a suitable partner, typically an organoboron reagent (e.g., aryl-, vinyl-, or alkylboron compounds). nih.govthieme-connect.com This sequence constitutes an enantioselective C-H activation/organoboron cross-coupling reaction. The reaction proceeds under relatively mild conditions and tolerates a diverse array of coupling partners, providing a versatile route to enantioenriched cis-substituted cyclopropane carboxylates. nih.gov This methodology represents a novel retrosynthetic disconnection for chiral cyclopropanes, breaking a C-H bond instead of a C-C bond in the planning phase. nih.govacs.org

Table 2: Palladium-Catalyzed Enantioselective C-H Arylation of Cyclopropanecarboxylic Acid Derivatives

LigandCoupling Partner (R-BXn)Yield (%)Enantiomeric Excess (ee %)Ref
N-Ac-L-Ile-OHPhenylboronic acid6082 thieme-connect.com
N-Ac-L-Val-OH(4-fluorophenyl)boronic acid7092 thieme-connect.com
N-Boc-L-t-Leu-OHn-Propyl-BF₃K8092 nih.gov
N-Ac-L-Ile-OHVinyl-B(pin)6687 nih.gov

Enzyme-Mediated and Biocatalytic Routes to Cyclopropanecarboxylic Acid Derivatives

Biocatalysis offers a highly attractive, green alternative to traditional chemical synthesis, leveraging the inherent selectivity of enzymes to perform complex transformations. mdpi.com For the synthesis of cyclopropanecarboxylic acid derivatives, enzymes can be employed for both the core cyclopropanation step and for the resolution of racemic mixtures.

Engineered enzymes, particularly heme proteins like myoglobin (B1173299) and cytochrome P450, have been repurposed to catalyze abiotic reactions, including carbene transfer for cyclopropanation. rochester.edunih.gov Through directed evolution, the protein scaffold can be mutated to create a chiral binding pocket that controls the trajectory of the reactants, leading to exceptionally high levels of diastereo- and enantioselectivity that can be difficult to achieve with small-molecule catalysts. rochester.edu For example, engineered myoglobin variants have been successfully used for the highly stereoselective cyclopropanation of electron-deficient alkenes, which are typically challenging substrates, to produce functionalized cyclopropanes with excellent yields and selectivities (up to 99% de and 94% ee). rochester.edu

Another major application of biocatalysis is in the kinetic resolution of racemic cyclopropanecarboxylic acids or their esters. Lipases are a class of robust and commercially available enzymes that can selectively hydrolyze or acylate one enantiomer from a racemic mixture, leaving the other enantiomer untouched. nih.gov While resolution methods are inherently limited to a maximum 50% yield for a single enantiomer, they can be highly effective and scalable for producing enantiopure materials, especially when both enantiomers are valuable products. nih.gov These enzymatic methods are valued for their operational simplicity, mild reaction conditions (typically aqueous media at or near room temperature), and excellent environmental profile. mdpi.com

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors by breaking bonds and identifying corresponding reliable forward reactions. airitilibrary.comresearchgate.net

For the target molecule This compound (I) , the analysis must consider the three key components: the cyclopropane ring, the benzoyl substituent, and the carboxylic acid group. The analysis aims to simplify the structure by disconnecting these groups in a strategic manner.

Figure 1: Retrosynthetic Analysis of this compound (I)

The notation [Ring] represents the cyclopropane-1,2-diyl moiety.

The primary disconnections involve breaking the carbon-carbon bonds linking the substituents to the ring or, more modernly, considering the disconnection of a carbon-hydrogen bond for direct functionalization.

Disconnection Strategies for the Benzoyl Moiety and Carboxylic Acid Group

Disconnection of the Carboxylic Acid Group: A standard one-group C-C disconnection breaks the bond between the cyclopropane ring and the carboxyl carbon (I => II ). youtube.com The synthon "COOH+" corresponds to reagents like carbon dioxide, while the cyclopropyl anion synthon could be generated from a corresponding halide via an organometallic intermediate. A more practical forward reaction equivalent is the hydrolysis of a nitrile (R-CN) or the oxidation of a primary alcohol (R-CH₂OH). This disconnection simplifies the target to a benzoylcyclopropane.

Disconnection of the Benzoyl Moiety: A C(ring)-C(acyl) bond disconnection (I => III ) is a logical step based on ketone synthesis. youtube.com The benzoyl group is an acyl group, and this disconnection points towards a Friedel-Crafts-type acylation of a cyclopropanecarboxylic acid derivative. The synthon "PhCO+" corresponds to reagents like benzoyl chloride or benzaldehyde (B42025) (followed by oxidation). However, direct Friedel-Crafts acylation on an unactivated cyclopropane ring can be challenging. A more viable approach involves the coupling of an organometallic cyclopropane derivative with a benzoyl electrophile.

C-H Bond Disconnection: A more advanced and powerful strategy is to disconnect a C-H bond on the cyclopropane ring adjacent to the existing carboxylic acid directing group (I => III + IV ). nih.govacs.org This disconnection is the reverse of the palladium-catalyzed C-H activation/cross-coupling reaction. Here, the target molecule is simplified to cyclopropanecarboxylic acid (III ) and a phenyl-containing coupling partner, such as phenylboronic acid (IV ). This approach is highly strategic as it builds complexity directly onto a simple cyclopropane core in a stereocontrolled manner.

Strategic Bond Formations and Functional Group Interconversions

Based on the retrosynthetic analysis, several forward synthetic strategies can be devised.

Strategy 1 (Based on C-H Activation): This is arguably the most elegant and modern approach.

Strategic Bond Formation: Start with a protected cyclopropanecarboxylic acid (e.g., an ester). Perform a palladium-catalyzed enantioselective C-H activation and cross-coupling reaction with phenylboronic acid. nih.gov This step forms the crucial C(ring)-C(phenyl) bond and sets the stereochemistry.

Functional Group Interconversion (FGI): The product of the coupling is a phenyl-substituted cyclopropanecarboxylic acid derivative. The final benzoyl group must be installed. This can be achieved through oxidation of the introduced phenyl ring at the benzylic position. This oxidation is non-trivial and would require specific and potentially harsh conditions. A more direct coupling with a benzoyl-containing reagent, if compatible, would be ideal but is less commonly reported than coupling with arylboronic acids.

FGI / Deprotection: Finally, deprotection of the carboxylic acid ester would yield the target molecule I .

Strategy 2 (Based on Cyclopropanation):

Strategic Bond Formation: A key step would be the cyclopropanation of a chalcone derivative (e.g., benzoylacrylate). For instance, the reaction of diethyl malonate with an appropriate benzoylated alkene followed by intramolecular cyclization (a Michael-initiated ring closure) could form the cyclopropane ring with the benzoyl and two ester groups attached.

Functional Group Interconversion: This would be followed by a series of FGIs. Selective hydrolysis of one ester group and subsequent decarboxylation would be required to remove the extra carboxylate group, leaving the desired this compound. Controlling the stereochemistry in this sequence would be a significant challenge.

The C-H activation pathway offers a more direct and stereocontrolled route, highlighting the power of modern synthetic methodologies in accessing complex molecular targets like this compound. nih.govacs.org

Chemical Transformations and Reactivity of 2 Benzoyl Cyclopropanecarboxylic Acid

Cyclopropane (B1198618) Ring-Opening Reactions and Mechanisms

The inherent strain energy of the cyclopropane ring serves as a powerful thermodynamic driving force for ring-opening reactions. The presence of both an electron-withdrawing benzoyl group and a carboxylic acid group polarizes the C-C bonds of the cyclopropane, rendering it susceptible to cleavage by nucleophilic, electrophilic, and radical pathways.

Nucleophilic Ring Opening Pathways

The ring-opening of 2-benzoyl-cyclopropanecarboxylic acid, a type of donor-acceptor cyclopropane (DAC), can be initiated by nucleophiles. rsc.org These reactions typically proceed through an SN2-like mechanism where the nucleophile attacks one of the cyclopropyl (B3062369) carbons, leading to the cleavage of the opposite C-C bond with an inversion of configuration at the site of attack. researchgate.net This process is highly regioselective. The product of such a reaction is generally a γ-functionalized derivative of 4-oxo-4-phenylbutanoic acid. rsc.orgnih.govnih.gov

The activation of the cyclopropane ring towards nucleophilic attack is often facilitated by catalysts. Brønsted and Lewis acids are commonly employed to coordinate with the carbonyl oxygen of the benzoyl group, which enhances the electrophilicity of the cyclopropane ring. nus.edu.sgresearchgate.net Studies have shown that Brønsted acid catalysis, particularly in fluorinated alcohol solvents like hexafluoroisopropanol (HFIP), is effective for the ring-opening of cyclopropanes bearing keto-acceptor groups at room temperature. researchgate.netscispace.com A wide array of nucleophiles can be utilized in these transformations, leading to a diverse set of products. scispace.com

Nucleophile CategorySpecific ExampleResulting Product StructureReference(s)
Arenes 1,2,4-TrimethoxybenzeneArylated 4-oxo-4-phenylbutanoic acid derivative scispace.com
Indoles IndoleIndole-substituted butanoic acid derivative researchgate.netscispace.com
Azides Sodium Azide (NaN₃)γ-Azido-4-oxo-4-phenylbutanoic acid derivative researchgate.netscispace.com
Diketones AcetylacetoneHighly functionalized diketone adduct scispace.com
Alcohols Methanolγ-Alkoxy-4-oxo-4-phenylbutanoic acid ester scispace.combeilstein-journals.org
Carboxylic Acids Acetic Acidγ-Acyloxy-4-oxo-4-phenylbutanoic acid derivative researchgate.net

Electrophilic Ring Opening, including Acylium Ion-Induced Processes

Electrophilic attack on the cyclopropane ring provides another pathway for ring cleavage. In these reactions, a Lewis acid can activate the substrate by coordinating to the carbonyl oxygen. This coordination enhances the polarization of the cyclopropane bonds, making them more susceptible to cleavage upon interaction with a nucleophile present in the reaction. nus.edu.sgrsc.org The outcome of these reactions is highly dependent on both the method of activation and the nature of the counter-nucleophile. nus.edu.sg

An example of an electrophilic ring-opening is the selenenylation of cyclopropanes. Reactions with benzeneselenenyl chloride, often in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), can lead to ring-opened butanedioate derivatives. rsc.org The Lewis acid is crucial for the reaction to proceed with less reactive electrophiles. rsc.org

Acylium ion-induced processes represent a specific form of electrophilic ring-opening. The Friedel-Crafts reaction between a carbonyl-activated bicyclic cyclopropane and an electron-rich aromatic system, for instance, demonstrates that the cyclopropane ring can be opened following activation by a Lewis acid. nus.edu.sg This forms the basis for constructing more complex molecular frameworks from relatively simple cyclopropane precursors.

Radical-Mediated Ring Opening

Radical-mediated pathways offer a distinct mechanism for the cleavage of the cyclopropane ring. These reactions typically involve the initial generation of a radical species that adds to the cyclopropane. This addition results in the formation of a cyclopropylmethyl radical intermediate, which is known to undergo rapid ring-opening to form a more stable homoallylic radical. nih.govrsc.org The rate constants for this ring-opening are very high, typically in the range of 1 × 10⁷ to 3 × 10⁸ s⁻¹ at 25 °C. rsc.org

Modern synthetic methods, such as photoredox catalysis, have been developed to facilitate these transformations under mild conditions. researchgate.net For example, a dual N-heterocyclic carbene (NHC) and photocatalyst system has been used for the 1,3-acyl chlorination of cyclopropanes, using benzoyl chloride as a bifunctional reagent that provides both the acyl group and a chlorine radical. researchgate.net This demonstrates that the benzoyl moiety can be directly involved in radical processes that lead to ring functionalization. Oxidative radical ring-opening can also be mediated by metal salts like manganese(III) acetate, which generates a radical from a C-H precursor that subsequently adds to the cyclopropane. nih.gov

Thermal and Photochemical Rearrangements Involving the Cyclopropane Ring

High temperatures can induce rearrangements in cyclopropane systems, driven by the release of ring strain. The thermolysis of cyclopropane itself leads to propene through a diradical intermediate. thieme-connect.de For more complex systems like this compound, the outcomes can be more specific. Research on 2-arylcyclopropanes substituted with two carbonyl groups has shown an unprecedented thermal rearrangement at temperatures between 210–340 °C to yield 2-carbonyl-1-naphthol derivatives. rsc.org This type of transformation highlights a unique reactive pathway for highly substituted aryl cyclopropanes.

Photochemical energy can also be used to induce rearrangements. For molecules containing a cyclopropane ring in proximity to a carbonyl group, irradiation can lead to isomerization. rsc.org Theoretical studies suggest that the mechanism often involves excitation to a singlet state, followed by intersystem crossing to a more stable triplet diradical intermediate, which then rearranges before returning to the ground state. rsc.orgbaranlab.org These photochemical reactions provide pathways to complex molecular architectures that are often inaccessible through thermal methods. researchgate.net

Functionalization Strategies on the Cyclopropane Ring and Benzoyl Group

Beyond ring-opening, the C-H bonds on the cyclopropane ring can be directly functionalized, offering a powerful method for molecular editing without cleaving the three-membered ring.

Directed and Undirected C-H Functionalization of Cyclopropanes

The carboxylic acid group on this compound can act as a native directing group in transition metal-catalyzed C-H functionalization reactions. chemrxiv.orgnih.gov This strategy allows for the precise and stereoselective installation of new functional groups on the cyclopropane ring.

Palladium(II)-catalyzed C(sp³)–H activation is a prominent method for this purpose. nih.gov By using the substrate's own carboxylic acid or a derived amide to chelate to the metal center, a C-H bond on the cyclopropane ring can be selectively cleaved and coupled with various partners. nih.govnih.gov This approach has been successfully applied to the cross-coupling of cyclopropanecarboxylic acids with aryl, vinyl, and alkylboron reagents. nih.gov The development of chiral mono-N-protected amino acid ligands has been crucial in rendering these reactions enantioselective, providing access to valuable chiral cis-substituted cyclopropanes. nih.gov

Reaction TypeCatalyst/Ligand SystemCoupling PartnerKey FeatureReference(s)
Enantioselective C-H Arylation Pd(OAc)₂ / Mono-N-protected amino acidArylboron reagents (Ar-BPin)Provides chiral cis-substituted cyclopropanes. nih.gov
Directed C-H Arylation Pd(OAc)₂ / QuinNuPyridone ligandsAryl iodides (ArI)Transannular γ-methylene C–H arylation of cycloalkane carboxylic acids. nih.gov
Asymmetric C-H Olefination Pd(OAc)₂ / Isoleucine-NH₂ auxiliaryAlkenesAsymmetric functionalization using a chiral bidentate directing group. nih.gov
Directed C-H Arylation Pd(II) / N-acetyl amino acid ligandAryl sourcesDirected by native tertiary alkylamine groups on related cycloalkanes. chemrxiv.org

While directed C-H functionalization offers excellent control, undirected methods are also being explored. These strategies typically rely on the inherent reactivity of the C-H bonds or the use of highly reactive intermediates like metal-carbenoids, though controlling selectivity remains a significant challenge. chemrxiv.org

Functional Group Interconversions of the Carboxylic Acid Moiety (e.g., esterification, amidation, acid chloride formation)

The carboxylic acid group of this compound is a versatile handle for a variety of functional group interconversions, including the formation of esters, amides, and acid chlorides. These derivatives are often key intermediates in the synthesis of more complex molecules. google.comgoogle.com

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and using the alcohol as the solvent can drive the reaction toward the ester product. masterorganicchemistry.com For more sensitive or sterically hindered substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate ester formation under milder conditions. organic-chemistry.org

Amidation: The carboxylic acid can be directly converted to the corresponding cyclopropanecarboxamide (B1202528). google.com This transformation can be achieved by heating the carboxylic acid with ammonia (B1221849), often at high temperatures and pressures. google.com Alternatively, various catalytic systems can promote amidation under milder conditions. mdpi.comresearchgate.net For instance, catalysts like niobia (Nb₂O₅) have been shown to be effective for the direct amidation of various carboxylic acids with amines. researchgate.net Other reagents, such as titanium tetrachloride (TiCl₄), can also mediate the one-pot condensation of carboxylic acids and amines to form amides. nih.gov

Acid Chloride Formation: The synthesis of the acid chloride derivative, 2-benzoyl-cyclopropanecarbonyl chloride, is a crucial step for subsequent nucleophilic acyl substitution reactions. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.orglibretexts.org The reaction proceeds via a chlorosulfite intermediate, which converts the hydroxyl group into a much better leaving group, facilitating the attack of a chloride ion to form the final acid chloride. libretexts.orglibretexts.org This method is widely applicable to cyclopropanecarboxylic acid derivatives. google.combiosynth.com

Table 1: Summary of Functional Group Interconversions

Transformation Reagents and Conditions Product Reference(s)
Esterification Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄), Heat 2-Benzoyl-cyclopropanecarboxylate ester masterorganicchemistry.com, libretexts.org
Alcohol (ROH), DCC, DMAP 2-Benzoyl-cyclopropanecarboxylate ester organic-chemistry.org
Amidation Ammonia (NH₃), Heat, Pressure 2-Benzoyl-cyclopropanecarboxamide google.com
Amine (RNH₂), Nb₂O₅ Catalyst N-substituted-2-benzoyl-cyclopropanecarboxamide researchgate.net
Acid Chloride Formation Thionyl Chloride (SOCl₂) 2-Benzoyl-cyclopropanecarbonyl chloride libretexts.org, google.com

Modifications of the Benzoyl Substituent

The benzoyl group, -C(=O)C₆H₅, offers another site for chemical modification. wikipedia.org These modifications can alter the electronic properties and steric profile of the entire molecule.

Modifications can include electrophilic aromatic substitution on the phenyl ring to introduce various substituents (e.g., nitro, halogen, alkyl groups). The nature of these substituents can, in turn, influence the reactivity of the molecule. For example, studies on analogous systems have shown that electron-withdrawing groups on a 2-O-benzoyl substituent decrease the rate of glycosylation, while electron-donating groups increase it, demonstrating the significant electronic influence exerted by the substituted benzoyl moiety. nih.gov

Another potential modification is the reduction of the benzoyl ketone. The carbonyl group can be reduced to a secondary alcohol or completely removed to form a methylene (B1212753) group (-CH₂-), thus converting the benzoyl substituent into a benzyl (B1604629) group. nih.gov This transformation alters the conformation and electronic properties of the side chain, moving from a rigid, planar benzoyl structure to a more flexible benzyl group. nih.gov

Cycloaddition Reactions Involving the Cyclopropane Moiety as a Synthon

Cycloaddition reactions are powerful tools for constructing cyclic molecules. wikipedia.org The strained cyclopropane ring in this compound can function as a three-carbon (C3) synthon in certain reactions, particularly those catalyzed by transition metals. Donor-acceptor cyclopropanes, a class to which this compound belongs (with the benzoyl group as the acceptor), are especially useful as building blocks in organic synthesis.

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium, gold, and rhodium, are pivotal in catalyzing a wide array of transformations involving cyclopropane-containing molecules.

Palladium catalysis is a cornerstone of modern organic synthesis, typically operating through a Pd(0)/Pd(II) catalytic cycle involving steps like oxidative addition and reductive elimination. youtube.comyoutube.com

One notable palladium-catalyzed reaction is the direct benzylation of carboxylic acids. A method has been developed for the direct C-H acyloxylation of toluene (B28343) with carboxylic acids using a palladium catalyst under an oxygen atmosphere, providing an atom-economic route to benzyl esters. organic-chemistry.org

Palladium catalysts are also highly effective in manipulating cyclopropane rings. For example, palladium(II) catalyzes the intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides—derivatives of the title compound—to create complex aza[3.1.0]bicycles. nih.gov This transformation proceeds by forging a new C–N bond with oxygen as the terminal oxidant. nih.gov The efficiency of this reaction is highly dependent on the choice of palladium catalyst and reaction conditions, as shown in the table below.

Table 2: Optimization of Pd-Catalyzed Aza-Wacker Cyclization

Catalyst (mol%) Time (h) Yield (%) Reference
Pd(PPh₃)₂Cl₂ (5) 24 60 nih.gov
Pd(PPh₃)₂Cl₂ (3) 44 58 nih.gov
Pd(PPh₃)₂Cl₂ (10) 24 59 nih.gov
Pd(OAc)₂ (5) 24 <60 nih.gov
Pd(TFA)₂ (5) 24 <60 nih.gov

Data pertains to the cyclization of a vinyl cyclopropanecarboxamide substrate.

Gold (Au) Catalysis: Homogeneous gold catalysis has become a powerful tool in organic synthesis, known for proceeding under mild conditions. rsc.org Cationic gold(I) complexes are particularly effective due to their strong Lewis acidity and carbophilic nature, allowing them to activate alkynes, allenes, and other unsaturated systems. beilstein-journals.orgnih.gov In the context of cyclopropane chemistry, gold catalysts can promote reactions via cyclopropyl gold(I) carbene-like intermediates. nih.gov These intermediates can be generated from the cycloisomerization of enynes and subsequently react with various nucleophiles. nih.gov Gold catalysis is also widely used in various cycloaddition reactions, including [4+2], [4+3], and [2+2] cycloadditions, which can lead to the rapid construction of complex molecular skeletons. nih.govbeilstein-journals.orgbeilstein-journals.org

Rhodium (Rh) Catalysis: Dirhodium(II) complexes are exceptionally effective catalysts for the decomposition of diazo compounds to generate rhodium-carbene intermediates. nih.gov These reactive species are widely used in cyclopropanation reactions with alkenes. nih.govresearchgate.netresearchgate.net While this often involves forming cyclopropanes, rhodium catalysts can also participate in the rearrangement and annulation of molecules containing cyclopropane or similar motifs. For instance, Rh₂(OAc)₄ catalyzes the annulation reaction of 2-aroyl-substituted NH-pyrroles with diazoesters to produce pyrrolo[1,2-c] nih.govbeilstein-journals.orgoxazin-1-ones. rsc.org This reaction on a structurally related aroyl-heterocycle demonstrates the capacity of rhodium catalysts to orchestrate complex transformations involving both the aroyl group and the ring system. rsc.org

Advanced Mechanistic and Computational Investigations of 2 Benzoyl Cyclopropanecarboxylic Acid

Elucidation of Reaction Mechanisms for 2-Benzoyl-cyclopropanecarboxylic Acid Syntheses and Transformations

The synthesis of substituted cyclopropanecarboxylic acids can be achieved through various routes, often involving cyclopropanation of alkenes or intramolecular cyclization reactions. The elucidation of these reaction mechanisms is critical for optimizing reaction conditions and controlling product outcomes. For a compound like this compound, mechanistic studies would focus on understanding the formation of the three-membered ring and the introduction of the benzoyl and carboxylic acid functionalities.

A common approach to synthesizing cyclopropanes is through the reaction of an electron-deficient alkene with a nucleophile. For instance, the synthesis of highly functionalized cyclopropanes has been achieved through tandem oxidative cyclization and decarboxylation of Michael adducts. nih.gov Another general method involves the malonic ester synthesis, where a dialkyl malonate is reacted with a dihalide, followed by hydrolysis and decarboxylation to yield the cyclopropanecarboxylic acid. youtube.com The mechanism of such a reaction involves initial enolate formation, followed by two sequential nucleophilic substitution reactions to form the cyclopropane (B1198618) ring. youtube.com

Transformations of cyclopropanecarboxylic acids often involve the unique reactivity of the strained three-membered ring. For example, α-(carbonyl)cyclopropane carboxylic acids can undergo thermal decarboxylative rearrangement to form 2-substituted-4,5-dihydrofurans. Mechanistic studies of such reactions suggest the possibility of an initial ring opening to form a diradical intermediate, which can then undergo cyclization and decarboxylation. nist.gov The presence of the benzoyl group in this compound would likely influence the stability of any intermediates and the regioselectivity of ring-opening reactions.

Stereochemical Pathways and Stereocontrol Mechanisms

The stereochemistry of this compound, with two stereocenters, is a crucial aspect of its chemistry. The synthesis of specific stereoisomers requires stereocontrolled reactions. The relative stereochemistry (cis or trans) of the benzoyl and carboxylic acid groups is determined during the ring-forming step.

Stereoselective syntheses of related cyclopropane derivatives often utilize chiral auxiliaries or catalysts. For example, the cyclopropanation of chiral cyclobutyl dehydro amino acids using diazomethane (B1218177) has been shown to be highly stereoselective, with the facial selectivity dictated by steric hindrance from substituents on the chiral template. doi.org In biocatalysis, enzymes like dehaloperoxidase have been engineered to catalyze cyclopropanation reactions with high diastereomeric and enantiomeric ratios, with stereocontrol attributed to the specific binding orientation of substrates within the enzyme's active site. wpmucdn.com For this compound, a key stereochemical challenge would be controlling the approach of the reacting species to a precursor alkene to yield either the cis or trans product preferentially. The determination of the final stereochemistry is often confirmed using techniques like NOESY NMR or X-ray crystallography. doi.org

Identification of Key Intermediates and Transition States

Understanding a reaction mechanism in detail requires the identification of transient species such as intermediates and the characterization of transition states. For the synthesis of this compound, this would involve trapping or spectroscopically observing intermediates, such as the initial Michael adduct in a conjugate addition-cyclization sequence, or the pyrazoline intermediate in a reaction involving diazomethane. doi.org

In transformations, such as the thermal rearrangement of related cyclopropyl (B3062369) ketones, the mechanism can proceed through a diradical intermediate formed by the cleavage of a C-C bond in the cyclopropane ring. nist.gov The structure and energetics of these intermediates and the transition states leading to them are often investigated using computational methods. For instance, in the 1,3-dipolar cycloaddition of diazomethane to dehydro amino acids, DFT calculations have been used to model the transition states and explain the observed π-facial diastereoselection as a result of steric and orbital effects. doi.org

Computational Chemistry Studies

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic level, offering insights that can be difficult to obtain experimentally.

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in understanding the electronic structure, stability, and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for these investigations. nih.gov For this compound, DFT calculations, likely using a basis set such as 6-311++G(d,p), could be employed to optimize the molecular geometry, calculate vibrational frequencies, and predict NMR chemical shifts. nih.gov

These calculations can also provide key electronic properties, as illustrated in the table below for a representative molecule. Natural Bond Orbital (NBO) analysis can reveal details about charge distribution and intramolecular interactions, such as hyperconjugative effects that contribute to the molecule's stability. asianresassoc.org The energies of Frontier Molecular Orbitals (HOMO and LUMO) are crucial for predicting reactivity, with the HOMO-LUMO gap indicating the chemical stability of the molecule. asianresassoc.org

Interactive Table: Representative DFT Data for a Substituted Carboxylic Acid

ParameterCalculated ValueSignificance
Optimized Geometry
C=O Bond Length~1.21 ÅIndicates double bond character.
O-H Bond Length~0.97 ÅTypical for a carboxylic acid.
Electronic Properties
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity.
Dipole Moment~2.5 DMeasures the overall polarity of the molecule.
NBO Analysis
Charge on Carbonyl C+0.75 eIndicates electrophilic character.
Charge on Carbonyl O-0.65 eIndicates nucleophilic character.

Molecular Modeling and Conformational Analysis of this compound

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and biological activity. Molecular modeling techniques are used to explore the potential energy surface of the molecule and identify its most stable conformations.

Advanced Spectroscopic Characterization Beyond Basic Identification

While basic spectroscopic methods like standard ¹H and ¹³C NMR are used for routine identification, advanced techniques provide deeper structural and electronic insights. For this compound, a combination of experimental and computational spectroscopy would offer a comprehensive characterization. nih.govaip.org

The infrared (IR) spectrum would be expected to show characteristic absorptions for the carboxylic acid O-H stretch (a broad band from 2500-3300 cm⁻¹) and the two C=O stretches (one for the ketone and one for the acid, likely in the 1680-1740 cm⁻¹ region). asianresassoc.org DFT calculations can be used to compute the vibrational frequencies, which can then be compared to the experimental spectrum to aid in the assignment of all fundamental modes. nih.gov

Advanced NMR techniques, such as 2D-NOESY, would be essential for unambiguously determining the stereochemistry by observing through-space correlations between protons on the benzoyl and carboxylic acid groups relative to the cyclopropane ring protons. In ¹³C NMR, the chemical shifts of the cyclopropane carbons would be indicative of the electronic effects of the electron-withdrawing benzoyl and carboxyl groups.

Interactive Table: Expected Spectroscopic Data for this compound

TechniqueRegion/SignalInterpretation
FTIR
~3300-2500 cm⁻¹ (broad)O-H stretchCarboxylic acid dimer hydrogen bonding.
~1710 cm⁻¹ (sharp)C=O stretchCarboxylic acid carbonyl.
~1685 cm⁻¹ (sharp)C=O stretchBenzoyl ketone carbonyl.
¹H NMR
~10-12 ppm (broad s)-COOHAcidic proton.
~7.4-8.0 ppm (m)Ar-HProtons of the benzoyl group.
~1.5-3.0 ppm (m)Cyclopropyl-HProtons on the cyclopropane ring.
¹³C NMR
~175 ppm-COOHCarboxylic acid carbon.
~195 ppm-C(=O)PhKetone carbonyl carbon.
~128-135 ppmAromatic CCarbons of the phenyl ring.
~15-30 ppmCyclopropyl CCarbons of the cyclopropane ring.

Advanced NMR Spectroscopy for Detailed Stereochemical Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure and relative stereochemistry of complex molecules like this compound. While one-dimensional ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) techniques are essential for a detailed stereochemical assignment of the substituted cyclopropane ring.

The stereochemistry of the this compound, specifically the cis or trans relationship between the benzoyl and carboxylic acid groups, can be definitively established using techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons. For the cis-isomer, a NOESY cross-peak would be expected between the cyclopropyl proton at C2 (adjacent to the benzoyl group) and the proton at C1 (adjacent to the carboxyl group). The absence of this correlation would strongly indicate the trans-isomer.

Further structural confirmation is achieved using through-bond correlation experiments. harvard.edu

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, clearly identifying the protons on the cyclopropane ring and their connectivity. The vicinal coupling constants (³J) between the cyclopropyl protons are particularly diagnostic for stereochemistry; typically, cis coupling constants are larger than trans coupling constants in three-membered rings. ipb.pt

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals for the cyclopropane ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most powerful experiments for this molecule. researchgate.net It reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for assigning stereochemistry would include:

A correlation from the carbonyl carbon of the benzoyl group to the cyclopropyl protons at C1 and C3.

A correlation from the carbonyl carbon of the carboxylic acid to the cyclopropyl protons at C2 and C3.

Correlations from the cyclopropyl protons to the aromatic carbons of the benzoyl group. researchgate.net

By combining the data from these advanced NMR experiments, a complete and unambiguous assignment of the structure and relative stereochemistry of the isomers of this compound can be achieved. ipb.pt

Table 1: Predicted NMR Data for Stereochemical Assignment of this compound

TechniqueObserved Correlation / DataStructural Insight
¹H NMR (³JHH) Comparison of coupling constants between H1, H2, and H3 protons.Larger ³Jcis value (typically 8-12 Hz) vs. smaller ³Jtrans value (typically 4-8 Hz) helps assign relative stereochemistry.
NOESY/ROESY Cross-peak between H1 and H2.Confirms cis-stereochemistry due to spatial proximity. Absence suggests trans.
HMBC Correlation between benzoyl C=O and H1/H3.Confirms the connectivity of the benzoyl group to C2 of the cyclopropane ring.
HMBC Correlation between carboxyl C=O and H2/H3.Confirms the connectivity of the carboxylic acid group to C1 of the cyclopropane ring.
¹³C NMR Distinct chemical shifts for C1, C2, and C3.The chemical shifts of the ring carbons are influenced by the electronegativity and anisotropy of the substituents, differing between isomers.

High-Resolution Mass Spectrometry for Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID), provides critical insights into the fragmentation pathways of this compound. This data not only confirms the elemental composition with high accuracy but also reveals structural information based on how the molecule breaks apart.

Upon electrospray ionization (ESI), the molecule typically forms a pseudomolecular ion, such as [M+H]⁺ in positive mode or [M-H]⁻ in negative mode. The exact mass measurement of this ion by HRMS allows for the confident determination of the compound's elemental formula (C₁₁H₁₀O₃).

The fragmentation pattern of this compound is dictated by the presence of the carboxylic acid, the ketone, and the strained cyclopropane ring. In positive-ion mode MS/MS experiments, several key fragmentation pathways are anticipated:

Loss of Water ([M+H - H₂O]⁺): A common initial fragmentation for carboxylic acids, proceeding via the elimination of a water molecule.

Loss of Formic Acid ([M+H - HCOOH]⁺): Decarboxylation followed by the loss of a hydrogen radical is also a characteristic pathway for carboxylic acids, resulting in the loss of 46 Da.

Cleavage of the Carboxyl Group ([M+H - COOH]⁺): Direct cleavage of the C-C bond between the cyclopropane ring and the carboxylic acid group results in a fragment with a loss of 45 Da. libretexts.org

Benzoyl Cation Formation (m/z 105.0335): Alpha-cleavage adjacent to the ketone is a highly favorable process. miamioh.edu This involves the cleavage of the bond between the benzoyl carbonyl carbon and the cyclopropane ring, leading to the formation of the very stable benzoyl cation (C₇H₅O⁺). This is often the base peak in the spectrum.

Loss of Carbon Monoxide (from benzoyl cation): The benzoyl cation can further fragment by losing carbon monoxide (CO), yielding the phenyl cation at m/z 77.0386 (C₆H₅⁺).

Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound

Proposed Fragment IonFormulaCalculated m/z (Da)Fragmentation Pathway
[M+H]⁺ C₁₁H₁₁O₃⁺191.0703Protonated Molecular Ion
[M+H - H₂O]⁺ C₁₁H₉O₂⁺173.0597Loss of water from the carboxylic acid group.
[M+H - COOH]⁺ C₁₀H₁₀O⁺146.0732Cleavage and loss of the entire carboxyl group. libretexts.org
[C₇H₅O]⁺ C₇H₅O⁺105.0335α-Cleavage to form the stable benzoyl cation (base peak).
[C₆H₅]⁺ C₆H₅⁺77.0386Loss of CO from the benzoyl cation.

Vibrational Spectroscopy for Structural and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique for investigating the structural and conformational properties of this compound. These complementary methods probe the vibrational modes of the molecule, providing a unique "fingerprint" that is sensitive to functional groups, bonding, and molecular conformation. researchgate.net

The conformational landscape of this molecule is primarily defined by the orientation of the carboxylic acid group and its potential for intramolecular hydrogen bonding with the benzoyl carbonyl oxygen. Vibrational spectroscopy can distinguish between different conformers, such as those existing as hydrogen-bonded dimers in the solid state or as monomers in dilute solution. spectroscopyonline.com

Key vibrational modes for this compound include:

O-H Stretching: In the IR spectrum, the carboxylic acid O-H stretch is one of the most characteristic bands. In a dimeric, hydrogen-bonded state, this appears as a very broad and intense absorption band in the 2500-3300 cm⁻¹ region. spectroscopyonline.commdpi.com In a non-hydrogen-bonded (monomeric) state, a sharper, weaker peak would appear around 3500-3550 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the benzoyl group appear as a series of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the cyclopropane ring are observed just below 3000 cm⁻¹.

C=O Stretching: This molecule possesses two distinct carbonyl groups. The carboxylic acid C=O stretch typically appears as a very strong, intense band in the IR spectrum. For a hydrogen-bonded dimer, this band is found between 1700 and 1725 cm⁻¹. The benzoyl ketone C=O stretch is also strong and typically appears between 1680 and 1700 cm⁻¹, potentially at a lower frequency if conjugated with the ring or involved in hydrogen bonding. spectroscopyonline.com The separation and position of these two bands provide insight into the electronic environment and conformation.

C-O Stretching and O-H Bending: The C-O stretch of the carboxylic acid, coupled with O-H in-plane bending, gives rise to a strong, broad band in the 1210-1320 cm⁻¹ region. spectroscopyonline.com

O-H Out-of-Plane Bending: A broad band of medium intensity near 920 cm⁻¹ is characteristic of the out-of-plane bend for a carboxylic acid dimer. spectroscopyonline.com

Raman spectroscopy provides complementary information. While O-H stretches are typically weak in Raman spectra, C=C aromatic ring stretching modes (around 1600 cm⁻¹) and the symmetric vibrations of the molecule are often strong, aiding in the complete structural characterization. researchgate.net Comparing experimental spectra with theoretical calculations from Density Functional Theory (DFT) can further aid in the precise assignment of vibrational modes to specific conformational states. mdpi.commdpi.com

Table 3: Characteristic Vibrational Bands for this compound

Frequency Range (cm⁻¹)Vibrational ModeSpectroscopy MethodExpected Intensity
3300 - 2500O-H Stretch (H-bonded dimer)FTIRVery Strong, Broad
3100 - 3000Aromatic C-H StretchFTIR, RamanMedium to Weak
3000 - 2850Cyclopropyl C-H StretchFTIR, RamanMedium
1725 - 1700Carboxylic Acid C=O StretchFTIRVery Strong
1700 - 1680Benzoyl Ketone C=O StretchFTIRStrong
1600 - 1580Aromatic C=C Ring StretchRaman, FTIRStrong (Raman), Medium (FTIR)
1320 - 1210C-O Stretch / O-H BendFTIRStrong, Broad
~920O-H Out-of-Plane Bend (dimer)FTIRMedium, Broad

Derivatization and Structure Reactivity/synthetic Utility Relationship Sar Studies of 2 Benzoyl Cyclopropanecarboxylic Acid

Systematic Synthesis of 2-Benzoyl-cyclopropanecarboxylic Acid Analogues and Derivatives

The synthesis of analogues of this compound often involves the creation of the cyclopropane (B1198618) ring as a key step. One common strategy is the cyclopropanation of an alkene precursor. For instance, derivatives of 2-phenylcyclopropanecarboxylic acid, which are structurally related to the title compound, can be synthesized from substituted cinnamic acids.

A general and efficient method for the synthesis of functionalized cyclopropanecarboxylic acids involves the Atom Transfer Radical Addition (ATRA) of trihaloacetic acid derivatives to terminal olefins, followed by a dehalogenation-cyclopropanation step. This approach allows for the generation of a variety of substituted cyclopropane rings under mild conditions. ucsb.edu

The synthesis of 1-phenylcyclopropane carboxamide derivatives, which share the phenyl-substituted cyclopropane motif, has been achieved through the cyclopropanation of substituted 2-phenyl acetonitriles. The reaction yields are notably influenced by the electronic nature of the substituents on the phenyl ring.

Below is a data table summarizing the synthesis of various substituted 1-phenylcyclopropane carbonitriles, which are precursors to the corresponding carboxylic acids. The reactions were carried out using the respective substituted phenylacetonitrile (B145931) with 1,2-dibromoethane (B42909) in the presence of a phase transfer catalyst.

Table 1: Synthesis of Substituted 1-Phenylcyclopropane Carbonitrile Derivatives

Entry Substituent on Phenyl Ring Product Yield (%)
1 H 1-Phenylcyclopropane carbonitrile 85
2 3-CH₃ 1-(m-tolyl)cyclopropane carbonitrile 90
3 4-OCH₃ 1-(4-methoxyphenyl)cyclopropane carbonitrile 86
4 4-F 1-(4-fluorophenyl)cyclopropane carbonitrile 63
5 4-Cl 1-(4-chlorophenyl)cyclopropane carbonitrile 70
6 3-Br 1-(3-bromophenyl)cyclopropane carbonitrile 68
7 3,4-diCl 1-(3,4-dichlorophenyl)cyclopropane carbonitrile 62

Data sourced from a study on the synthesis of 1-phenylcyclopropane carboxamide derivatives. nih.gov

These carbonitriles can then be hydrolyzed to the corresponding carboxylic acids. The synthesis of these analogues provides a platform to study the influence of substituents on the properties and reactivity of the cyclopropane ring system.

Impact of Substituent Effects on Chemical Reactivity and Selectivity in Organic Transformations

The reactivity of carboxylic acid derivatives is significantly influenced by the electronic nature of substituents. sketchy.comlibretexts.orglibretexts.org In the context of this compound, substituents on the benzoyl group's phenyl ring can alter the electrophilicity of the carbonyl carbon and the acidity of the carboxylic acid proton.

Electron-withdrawing groups (EWGs) on the phenyl ring, such as nitro (NO₂) or trifluoromethyl (CF₃), increase the acidity of the carboxylic acid. msu.eduopenstax.org This is due to the inductive effect, where the electron density is pulled away from the carboxylate anion, stabilizing the negative charge and thus favoring dissociation. openstax.org Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (OCH₃) or methyl (CH₃), decrease acidity by destabilizing the carboxylate anion. msu.eduopenstax.org

The reactivity of the carbonyl group in nucleophilic acyl substitution reactions is also governed by these substituent effects. EWGs enhance the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. EDGs have the opposite effect, decreasing the reactivity of the carbonyl group. msu.edu

The following table illustrates the effect of various para-substituents on the pKa of benzoic acid, which serves as a model for understanding the electronic influence on the acidity of substituted 2-benzoyl-cyclopropanecarboxylic acids.

Table 2: Effect of para-Substituents on the Acidity of Benzoic Acid

Substituent (Y) pKa of p-Y-C₆H₄COOH Nature of Group
-OH 4.58 Activating (Donating)
-OCH₃ 4.47 Activating (Donating)
-CH₃ 4.34 Activating (Donating)
-H 4.19 -
-Cl 3.98 Deactivating (Withdrawing)
-Br 3.97 Deactivating (Withdrawing)
-CHO 3.75 Deactivating (Withdrawing)
-CN 3.55 Deactivating (Withdrawing)
-NO₂ 3.44 Deactivating (Withdrawing)

Data sourced from a study on substituent effects on the acidity of p-substituted benzoic acids. openstax.org

In synthetic transformations, these substituent-induced changes in reactivity can be harnessed to control selectivity. For example, in a competitive reaction, a this compound analogue with a strongly electron-withdrawing group on the benzoyl ring would be expected to react faster with a nucleophile at the carboxylic acid (after activation) or at the benzoyl carbonyl, compared to an analogue with an electron-donating group.

Stereoisomeric Effects on Chemical Behavior and Synthetic Outcomes

The cyclopropane ring of this compound can exist as different stereoisomers, primarily cis and trans isomers, depending on the relative positions of the benzoyl and carboxylic acid groups. These stereoisomers can exhibit distinct chemical behaviors and lead to different synthetic outcomes.

The synthesis of specific stereoisomers often requires stereoselective methods. For example, compounds with a Z configuration (related to cis) have been synthesized from 1-aryl-2-oxo-3-oxabicyclo[3.1.0]hexane precursors, while E configuration (related to trans) compounds have been prepared from (E)-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid. nih.gov The separation of stereoisomers can also be achieved, for instance, by fractional crystallization of their salts with optically active amines.

The stereochemistry of the cyclopropane ring can dictate the facial selectivity of reactions on adjacent functional groups. The rigid structure of the cyclopropane ring can block one face of a reactive center, forcing an incoming reagent to attack from the less hindered side. This can lead to the formation of a specific diastereomer in the product.

For instance, the relative orientation of the benzoyl and carboxylic acid groups can influence the intramolecular reactions, such as lactonization, where the proximity and spatial arrangement of the reacting groups are crucial.

The table below provides examples of how different stereoisomers of related cyclopropanecarboxylic acid derivatives can be synthesized or separated, highlighting the importance of controlling stereochemistry in this class of compounds.

Table 3: Stereoselective Synthesis and Separation of Cyclopropanecarboxylic Acid Derivatives

Compound/Method Stereochemical Outcome Key Transformation/Technique Reference
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives Z and E isomers synthesized separately Starting from different cyclic precursors nih.gov
(±)-cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-lyl)-2,2-dimethylcyclopropane carboxylic acid Separation of (+) and (-) isomers Precipitation of one isomer as an amine salt researchgate.net
(±)-trans-2-Phenylcyclopropane carboxylic acid Synthesis of the trans isomer Starting from trans-cinnamic acid

The distinct chemical behavior of each stereoisomer underscores the necessity of stereocontrol in the synthesis and application of this compound and its derivatives. The specific three-dimensional arrangement of the functional groups is a key determinant of the molecule's reactivity and its utility in constructing complex molecular architectures.

Applications in Advanced Organic Synthesis

2-Benzoyl-cyclopropanecarboxylic Acid as a Versatile Synthetic Building Block

The inherent ring strain and the presence of multiple functional groups make this compound a versatile building block in organic synthesis. google.comgoogle.com Its structure allows for a diverse range of chemical transformations, positioning it as a valuable starting material for constructing more complex molecules. The cyclopropane (B1198618) ring can be strategically opened or can participate in cycloaddition reactions, while the carboxylic acid and ketone moieties provide handles for a wide array of functional group interconversions and coupling reactions. nih.gov

Precursor for Complex Cyclic and Acyclic Architectures via Ring Expansion or Cascade Reactions

The reactivity of this compound is highlighted by its potential to undergo ring expansion and participate in cascade reactions, leading to the formation of larger, more complex molecular frameworks.

Ring Expansion Reactions: The cyclopropane ring, activated by the adjacent benzoyl group, is susceptible to ring-opening and expansion reactions. This reactivity is analogous to that observed in other donor-acceptor cyclopropanes. For instance, the treatment of β-keto esters with specific reagents can induce a ring expansion to form larger cyclic systems. organic-chemistry.orgnih.gov Research on related compounds, such as 2-aryl-3-benzoyl-1,1-cyclopropanedicarbonitrile, has demonstrated that the cyclopropane ring can be opened regioselectively. researchgate.net These transformations are typically driven by the release of ring strain and can be initiated under thermal, photochemical, or catalytic conditions. The presence of the carbonyl group in this compound makes it an ideal candidate for such rearrangements, potentially leading to substituted dihydrofurans or other expanded heterocycles. organic-chemistry.org

Reaction Type Typical Conditions Potential Product from this compound Reference
Zinc-Mediated Ring ExpansionCF₃CO₂ZnCH₂I, Room TemperatureRing-expanded γ-keto acid derivative organic-chemistry.org
Acid-Catalyzed RearrangementLewis or Brønsted AcidsDihydrofuran or cyclopentanone (B42830) derivatives uni-regensburg.de
Free Radical Ring ExpansionBu₃SnH, AIBN, Benzene (reflux)Nine-membered ring systems from related diketones nih.gov

Cascade Reactions: Cascade reactions, which involve at least two consecutive transformations in a single pot, are a powerful tool for building molecular complexity efficiently. mdpi.comnih.govresearchgate.net this compound is an excellent substrate for designing such sequences. For example, a three-component cascade reaction has been developed using benzoylmethylene malonates, which share the benzoyl-activated methylene (B1212753) motif, to produce complex tetrahydroindoles. nih.gov The carboxylic acid group can be used to initiate photoredox-catalyzed radical addition-polar cyclization cascades to form other functionalized cyclopropanes. researchgate.net The combination of functional groups allows for the design of one-pot sequences involving Michael additions, cyclizations, and subsequent functionalizations, providing rapid access to diverse heterocyclic and polycyclic structures. nih.govresearchgate.net

Chiral Synthon in Asymmetric Synthesis

Chirally pure cyclopropanes are crucial building blocks for many pharmaceuticals and biologically active compounds. researchgate.netrsc.org this compound, as a chiral molecule, can be employed as a stereochemically defined building block (synthon) in asymmetric synthesis.

The synthesis of enantiomerically pure cyclopropanes can be achieved through various strategies. mdpi.com One approach involves the use of chiral auxiliaries to direct a cyclopropanation reaction, followed by removal of the auxiliary. nih.govrsc.org Another powerful, modern method is the direct enantioselective C(sp³)–H functionalization of prochiral cyclopropanecarboxylic acids using a chiral palladium catalyst and a specially designed amino acid-based ligand. nih.gov This method allows for the direct arylation or vinylation of the cyclopropane ring with high enantioselectivity. nih.gov Furthermore, racemic mixtures of related cyclopropane carboxylic acids can be resolved into their constituent enantiomers through classical methods like fractional crystallization of diastereomeric salts formed with a homochiral amine or through kinetic resolution. google.com

Once obtained in enantiopure form, chiral this compound can be used to construct complex target molecules where the stereochemistry of the cyclopropane ring is critical for biological activity.

Method for Obtaining Chiral Product Description Potential Application Reference
Asymmetric C-H ActivationPd(II)-catalyzed cross-coupling of the free carboxylic acid with organoboron reagents using a chiral ligand.Direct synthesis of chiral α-aryl or α-vinyl derivatives. nih.gov
Temporary Stereocentre ApproachAn aldol (B89426) reaction with a chiral auxiliary creates a temporary stereocenter that directs a subsequent cyclopropanation reaction.Synthesis of enantiopure cyclopropane-carboxaldehydes, which can be oxidized to the acid. nih.govrsc.org
Chiral ResolutionSeparation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent.Isolation of specific enantiomers from a racemic synthesis. google.com

Role in Natural Product Synthesis: Cyclopropane-Based Approaches and Key Intermediate Formation

The cyclopropane motif is a structural feature in a wide array of natural products, including terpenes, alkaloids, and fatty acids, often conferring unique biological properties. rsc.orgnih.govrsc.org The synthesis of these complex molecules represents a significant challenge and a major focus of organic chemistry. researchgate.netscripps.edu

Catalytic Applications or as a Ligand Component in Chemical Reactions (if applicable to the compound itself or its derivatives)

The application of a molecule in catalysis often relies on its ability to coordinate to a metal center and influence the outcome of a reaction. While this compound itself is not typically used as a catalyst, its derivatives have significant potential for use as ligands in transition metal catalysis. nih.govuva.nl

Carboxylic acids and their derivatives are foundational components in the design of specialized ligands. bohrium.comum.es For instance, mono-protected amino acids (MPAAs) are effective ligands in palladium-catalyzed enantioselective C–H activation reactions. nih.gov The structure of this compound contains two potential coordination sites: the carboxylate group and the benzoyl oxygen. This arrangement allows for the design of bidentate ligands that can chelate to a metal center. By modifying the carboxylic acid, for example, by converting it to an amide with a chiral amine, one could generate a library of chiral ligands. These ligands could then be employed in various asymmetric catalytic reactions, such as hydrogenations, cross-couplings, or cycloadditions. Additionally, simple carboxylic acids like benzoic acid have been shown to act as effective co-catalysts in certain N-heterocyclic carbene (NHC) catalyzed reactions. nih.gov

Future Directions and Emerging Research Avenues for 2 Benzoyl Cyclopropanecarboxylic Acid

Development of Novel and Sustainable Synthetic Routes for Scalable Production

The advancement of applications for 2-benzoyl-cyclopropanecarboxylic acid is contingent upon the development of efficient, scalable, and environmentally benign synthetic methodologies. Current research into the synthesis of related cyclopropane (B1198618) structures highlights several promising future directions.

Future efforts will likely focus on moving away from classical multi-step procedures that may involve harsh conditions or stoichiometric reagents. youtube.com Inspired by recent progress in sustainable chemistry, new routes could employ greener reagents and processes. For example, research into the synthesis of succinyl peroxide from waste biomass provides a template for developing bio-based synthetic pathways. cnr.itmdpi.com The direct oxidation of a suitable cyclopropanecarboxaldehyde (B31225) precursor using molecular oxygen, a method shown to be effective for other cyclopropanecarboxylic acids, could offer a catalyst-free and solvent-minimized approach, simplifying product isolation. google.com

Furthermore, protocols that enable large-scale production without the need for tedious chromatographic purification are highly desirable. nih.gov Methodologies involving simple acid-base extraction workups, which have been successfully applied to other arenecarboxylic acid derivatives, could be adapted for the scalable synthesis of this compound and its analogs. nih.gov The development of catalytic systems, potentially using earth-abundant metals, for the key cyclopropanation step remains a significant goal.

Table 1: Potential Parameters for Sustainable Synthesis of this compound

Parameter Conventional Approach Potential Sustainable Alternative Rationale
Oxidizing Agent Stoichiometric heavy metal oxidants Molecular Oxygen (O₂) / Air Reduces waste, high atom economy. google.com
Solvent Chlorinated solvents (e.g., DCM) Bio-derived solvents or solvent-free Reduces environmental impact and process costs. google.com
Catalyst Homogeneous precious metal catalysts Heterogeneous or bio-based catalysts Facilitates catalyst recovery and reuse. researchgate.net

| Purification | Column Chromatography | Extraction / Crystallization | Enables easier scale-up and reduces solvent waste. nih.gov |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The dense functionality of this compound suggests a rich and largely unexplored reactivity profile. The strained three-membered ring, positioned adjacent to two electron-withdrawing groups, is primed for unique chemical transformations.

One promising area is the investigation of ring-opening reactions. The thermal decarboxylation of related α-(carbonyl)cyclopropane carboxylic acids has been shown to yield substituted 4,5-dihydrofurans through a rearrangement mechanism, rather than the expected ketone. arkat-usa.org Investigating the thermal or catalytic conditions for this compound could unveil pathways to novel heterocyclic scaffolds. The cyclopropyl (B3062369) ring's propensity to act as a C-C single bond donor in reactions with π-systems is a well-documented phenomenon that could be exploited. arkat-usa.org

Another frontier is the selective functionalization of the cyclopropane ring's C-H bonds. Palladium-catalyzed enantioselective C(sp³)–H activation and cross-coupling have been successfully demonstrated on free cyclopropanecarboxylic acids to install aryl and vinyl groups. nih.gov Applying this strategy to this compound could provide direct access to a diverse library of complex, multi-substituted chiral cyclopropanes, which are valuable in medicinal chemistry. nih.gov The selective transformation of the carboxylic acid or ketone moiety into other functional groups, such as amides, esters, or amines, also represents a straightforward yet vital area for expanding the compound's synthetic utility. google.com

Integration with Flow Chemistry and Automated Synthesis Methodologies

To accelerate the synthesis and screening of derivatives, the integration of this compound synthesis into continuous flow and automated platforms is a critical future step. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under high pressure and temperature conditions that are challenging in batch. nih.govmdpi.com

For instance, the carboxylation of a suitable Grignard reagent with CO₂ can be efficiently managed in a tube-in-tube gas-permeable membrane reactor, offering a safe and scalable method for introducing the carboxylic acid moiety. durham.ac.uk Similarly, esterification reactions, which can be sluggish in batch, often see dramatic rate accelerations under supercritical conditions in a flow reactor. nih.gov Automated systems can couple multiple reaction steps, including hydrogenation, cyclization, and purification, into a seamless sequence, significantly reducing manual intervention and production time. nih.govmdpi.com Such a system could be designed for the multi-step synthesis of this compound derivatives, enabling rapid library generation for biological screening. mdpi.com

Table 2: Comparison of Batch vs. Potential Flow Synthesis for a Key Synthetic Step

Feature Batch Processing Continuous Flow Processing Advantage of Flow
Reaction Time Hours to days Seconds to minutes Increased throughput and productivity. mdpi.com
Safety Handling large volumes of reactive intermediates Small reactor volumes, better heat dissipation Reduced risk of thermal runaway, safer handling of hazardous reagents. durham.ac.uk
Scalability Difficult, requires process re-optimization Straightforward by extending run time ("scaling out") More reliable and predictable scale-up. mdpi.com

| Process Control | Limited control over temperature/mixing gradients | Precise control over residence time, temperature, and pressure | Higher reproducibility and potential for improved yields/selectivity. nih.gov |

Advanced Computational Design of Derivatives with Tailored Chemical Reactivity

In silico methods are poised to play a pivotal role in rationally designing derivatives of this compound with specific, pre-defined chemical properties. Computational tools can predict how structural modifications will influence reactivity, stability, and interactions with biological targets, thereby guiding synthetic efforts toward the most promising candidates. nih.govdoaj.org

Molecular docking and molecular dynamics (MD) simulations can be employed to design derivatives that act as inhibitors for specific enzymes. nih.govmdpi.com For example, by modeling the interactions of various substituted analogs within an enzyme's active site, researchers can identify modifications that enhance binding affinity and selectivity. This approach has been used to evaluate benzoylpropionic acid derivatives as potential COX-2 inhibitors. nih.govdoaj.org The same principles can be applied to design this compound derivatives targeting other enzymes, such as matrix metalloproteinases or carboxylesterases. mdpi.comresearchgate.net

Furthermore, quantum mechanical calculations can predict the outcomes of chemical reactions, helping to explore undiscovered reactivity patterns (as mentioned in section 7.2). By calculating transition state energies, researchers can determine the feasibility of proposed reaction pathways and identify conditions that favor a desired product, accelerating the discovery of novel chemical transformations without costly and time-consuming laboratory experimentation.

Table 3: Hypothetical In Silico Screening of this compound Derivatives

Derivative Modification (Substituent on Benzoyl Ring) Predicted Target Interaction Computational Method Rationale for Synthesis
4-Fluoro Increased binding affinity via H-bonding Molecular Docking, MD Simulation Potential enhancement of biological activity. mdpi.com
3,4-Dihydroxy Enhanced interaction with polar residues Molecular Docking Mimicking interactions of known inhibitors. nih.gov
4-tert-Butyl Occupation of hydrophobic pocket Homology Modeling, Docking Improved target specificity and potency. nih.gov

Expanding Applications as a Synthetic Chiral Auxiliary or Complex Building Block

One of the most exciting future directions for enantiomerically pure this compound is its use as a versatile tool in asymmetric synthesis. Its rigid, chiral scaffold makes it an ideal candidate for development as a chiral auxiliary or as a constrained building block for the synthesis of complex molecules. nih.govnih.gov

As a chiral auxiliary, the compound could be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgtcichemicals.com For instance, the carboxylic acid handle allows for easy attachment to alcohols or amines to form esters or amides. The stereodirecting influence of the chiral cyclopropane backbone could then control additions to a nearby functional group, after which the auxiliary can be cleaved and recovered. rsc.org This strategy has been effectively used with other auxiliaries to generate chiral aldol (B89426) products or alkylated amino acids. nih.govwikipedia.org

Alternatively, the entire this compound framework can serve as a conformationally restricted building block. Its incorporation into peptides, for example, could induce specific secondary structures or folds, a strategy employed with other cyclic amino acids to create foldamers with unique biological activities. nih.govresearchgate.net The defined spatial orientation of the benzoyl and carboxyl groups makes it a valuable scaffold for presenting pharmacophores in a precise three-dimensional arrangement, which is crucial for designing potent and selective drugs. google.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Benzoyl-cyclopropanecarboxylic acid with high stereochemical purity?

  • Methodological Answer : Cyclopropane ring formation via [2+1] cycloaddition using diazo compounds or transition-metal-catalyzed methods can achieve stereocontrol. Post-synthesis, purification via chiral HPLC or recrystallization with polar solvents (e.g., ethanol/water mixtures) is critical to isolate enantiomers. Confirm stereochemistry using X-ray crystallography or chiral shift reagents in NMR .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies using HPLC or LC-MS to monitor degradation products. Buffer solutions (pH 2–12) and temperatures (4°C–60°C) should be tested. For cyclopropane ring stability, track UV absorbance shifts at 220–250 nm, as ring strain affects electronic transitions .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Methodological Answer : Use GC-MS with derivatization (e.g., silylation) for volatile impurities. For non-volatile byproducts, employ reversed-phase HPLC with a C18 column and diode array detection (DAD) at 210–280 nm. Cross-validate with NMR spectroscopy to resolve co-eluting peaks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cyclopropane ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and activation energies. Focus on bond angles (e.g., cyclopropane’s 60° angles) and electron density distribution at the benzoyl group to predict regioselectivity. Validate with kinetic isotope effects (KIEs) in experimental studies .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Conduct meta-analysis of published IC50 values, accounting for assay variability (e.g., cell line differences, solvent effects). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm target engagement. Cross-reference stereochemical data, as inactive isomers may skew results .

Q. How can isotopic labeling (e.g., ^13C, ^2H) elucidate the metabolic pathways of this compound in vivo?

  • Methodological Answer : Synthesize isotopically labeled analogs via Pd-catalyzed cross-coupling or enzymatic incorporation. Track metabolites in rodent models using LC-HRMS with stable isotope tracing. Focus on cyclopropane ring retention or cleavage products, which indicate enzymatic vs. non-enzymatic degradation .

Experimental Design & Data Analysis

Q. What controls are essential when testing this compound as a enzyme inhibitor in high-throughput screens?

  • Methodological Answer : Include (1) solvent controls (DMSO ≤0.1% v/v), (2) positive controls (known inhibitors), and (3) scrambled stereoisomers to exclude non-specific binding. Normalize data using Z’-factor validation to ensure assay robustness .

Q. How should researchers optimize reaction conditions for coupling this compound with peptides or biomolecules?

  • Methodological Answer : Use coupling agents like EDC/HOBt in anhydrous DMF. Monitor acylation efficiency via MALDI-TOF MS. For sterically hindered sites, employ microwave-assisted synthesis (50–80°C, 30 min) to enhance yield while minimizing cyclopropane ring strain-induced decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.